2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid
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Overview
Description
2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further connected to a benzoic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is the modulation of premature translation termination or nonsense-mediated mRNA decay . This compound is used for the treatment, prevention, or management of diseases ameliorated by this modulation .
Mode of Action
It is known to interact with its targets, leading to the modulation of premature translation termination or nonsense-mediated mrna decay . This interaction results in changes that can ameliorate certain diseases .
Biochemical Pathways
The compound affects the biochemical pathway related to premature translation termination or nonsense-mediated mRNA decay . The downstream effects of this modulation can lead to the treatment, prevention, or management of diseases associated with these processes .
Result of Action
The molecular and cellular effects of the compound’s action involve the modulation of premature translation termination or nonsense-mediated mRNA decay . This modulation can lead to the amelioration of diseases associated with these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, addressing issues such as waste management and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties
Biological Research: It serves as a tool in biochemical assays to study enzyme interactions and protein-ligand binding
Comparison with Similar Compounds
Similar Compounds
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid: Similar in structure but with an oxadiazole ring instead of an oxazole ring
2-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]benzoic acid: Similar but with a chlorophenyl group instead of a fluorophenyl group
Uniqueness
2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or materials .
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-13-8-4-3-7-12(13)14-9-18-15(21-14)10-5-1-2-6-11(10)16(19)20/h1-9H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKCFCXPJGIKKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(O2)C3=CC=CC=C3F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950029-19-3 |
Source
|
Record name | 2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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